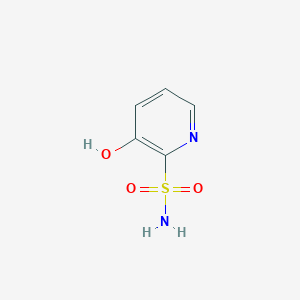
3-Hydroxypyridine-2-sulfonamide
Overview
Description
3-Hydroxypyridine-2-sulfonamide is a heterocyclic organic compound with the molecular formula C5H6N2O3S. It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a sulfonamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Hydroxypyridine-2-sulfonamide involves the pyridinization of bio-based furfural. This process uses a Raney Fe catalyst in water, with ammonia as the nitrogen source, at a temperature of 120°C. The reaction yields 3-Hydroxypyridine with an efficiency of 18.2% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of bio-based feedstocks and environmentally friendly catalysts, as mentioned above, represents a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Hydroxypyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.
2-Hydroxypyridine-3-sulfonamide: The position of the hydroxyl and sulfonamide groups is reversed, leading to different chemical properties and reactivity.
Pyridine-2-sulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxypyridine-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-hydroxypyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
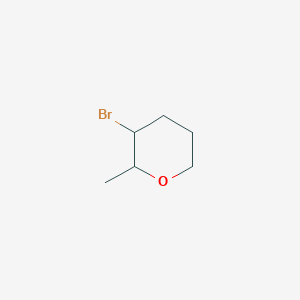


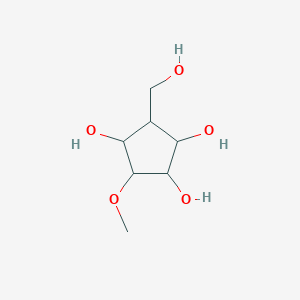



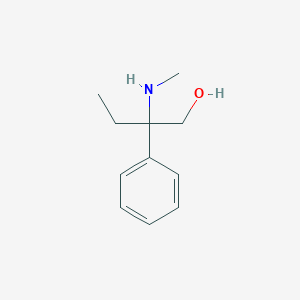

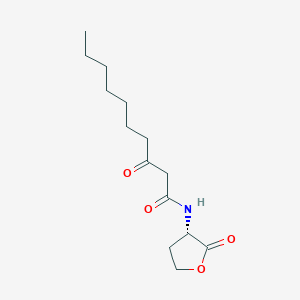
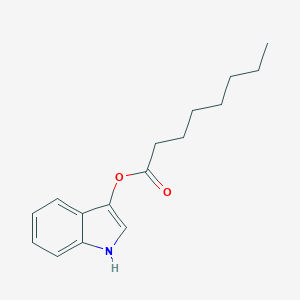

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
